5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Coupling Reaction: The brominated thiophene is then coupled with the pyrazole core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Triazolopyridine Moiety: The triazolopyridine moiety is synthesized separately and then attached to the pyrazole core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-bromo-2-thienyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- 5-(5-bromo-2-thienyl)-N-(triazolylmethyl)-1H-pyrazole-3-carboxamide
- 5-(5-chloro-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H11BrN6OS |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11BrN6OS/c16-12-5-4-11(24-12)9-7-10(19-18-9)15(23)17-8-14-21-20-13-3-1-2-6-22(13)14/h1-7H,8H2,(H,17,23)(H,18,19) |
InChI Key |
SGXMHPRXOGYICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Origin of Product |
United States |
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